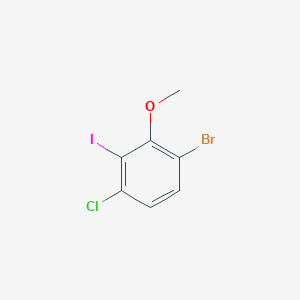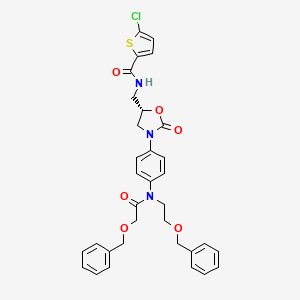
2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol is a derivative of Rivaroxaban, a well-known anticoagulant used to prevent and treat blood clots. This compound is characterized by the presence of benzyloxy groups and a diol structure, which may influence its pharmacological properties and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of hydroxyl groups: The diol structure is protected using suitable protecting groups to prevent unwanted reactions.
Formation of benzyloxy groups: Benzylation of the hydroxyl groups is achieved using benzyl chloride in the presence of a base such as sodium hydride.
Coupling reactions: The protected intermediate is then coupled with the Rivaroxaban core structure using appropriate coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Deprotection: The final step involves the removal of protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzyloxy groups can yield benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential as a biochemical probe.
Medicine: Investigated for its anticoagulant properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用机制
The mechanism of action of 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol is similar to that of Rivaroxaban. It acts as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade. By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots .
相似化合物的比较
Similar Compounds
Rivaroxaban: The parent compound, widely used as an anticoagulant.
Apixaban: Another Factor Xa inhibitor with similar anticoagulant properties.
Edoxaban: A direct Factor Xa inhibitor used for the prevention of stroke and systemic embolism.
Uniqueness
2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol is unique due to the presence of benzyloxy groups and a diol structure, which may enhance its pharmacokinetic properties and specificity for Factor Xa. These structural modifications could potentially lead to improved efficacy and reduced side effects compared to other similar compounds .
属性
分子式 |
C33H32ClN3O6S |
|---|---|
分子量 |
634.1 g/mol |
IUPAC 名称 |
5-chloro-N-[[(5S)-2-oxo-3-[4-[(2-phenylmethoxyacetyl)-(2-phenylmethoxyethyl)amino]phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C33H32ClN3O6S/c34-30-16-15-29(44-30)32(39)35-19-28-20-37(33(40)43-28)27-13-11-26(12-14-27)36(17-18-41-21-24-7-3-1-4-8-24)31(38)23-42-22-25-9-5-2-6-10-25/h1-16,28H,17-23H2,(H,35,39)/t28-/m0/s1 |
InChI 键 |
IKFJHWNMBITKPN-NDEPHWFRSA-N |
手性 SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCOCC3=CC=CC=C3)C(=O)COCC4=CC=CC=C4)CNC(=O)C5=CC=C(S5)Cl |
规范 SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N(CCOCC3=CC=CC=C3)C(=O)COCC4=CC=CC=C4)CNC(=O)C5=CC=C(S5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)
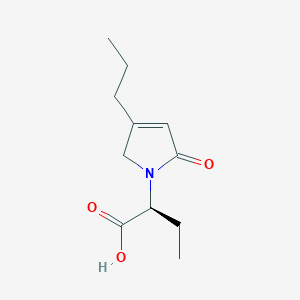
![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)

![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)

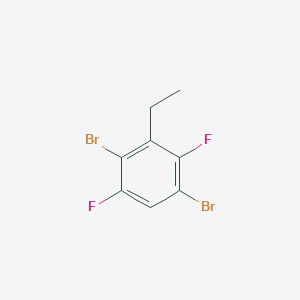
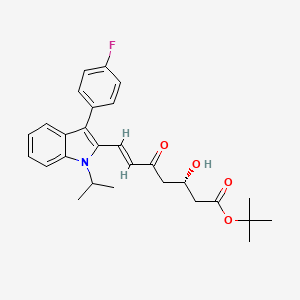
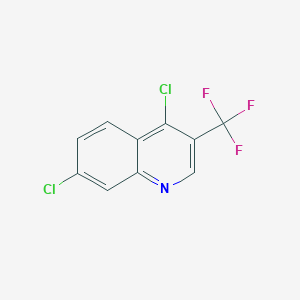
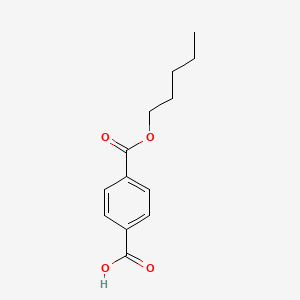
![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)

